N-(Prop-2-en-1-yl)nona-2,6-dienamide
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Overview
Description
N-(Prop-2-en-1-yl)nona-2,6-dienamide is a chemical compound characterized by its unique structure, which includes a prop-2-en-1-yl group attached to a nona-2,6-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)nona-2,6-dienamide typically involves the reaction of prop-2-en-1-ylamine with nona-2,6-dienoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-en-1-yl)nona-2,6-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(Prop-2-en-1-yl)nona-2,6-dienamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Prop-2-en-1-yl)nona-2,6-dienamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-en-1-yl)acetamide
- N-(Prop-2-en-1-yl)hydrazinecarbothioamide
- N-(Prop-2-en-1-yl)pyrid-2-ylmethylidenehydrazinecarboselenoamide
Uniqueness
N-(Prop-2-en-1-yl)nona-2,6-dienamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Biological Activity
N-(Prop-2-en-1-yl)nona-2,6-dienamide is a compound belonging to the class of alkamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the molecular formula C12H19NO and features a long hydrocarbon chain with multiple double bonds. The structural characteristics of this compound suggest potential interactions with various biological targets, which may contribute to its pharmacological effects.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cancer cell proliferation through several mechanisms:
- Caspase Pathway Activation : This compound activates caspases, leading to apoptosis in cancer cells. The activation of the P38/JNK signaling pathways has also been implicated in its anticancer effects .
- Inhibition of Cell Migration : In vitro studies demonstrate that this compound reduces cell migration in various cancer cell lines, indicating its potential as an anti-metastatic agent .
2. Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects. It has been reported to downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammatory responses . This suggests potential applications in treating chronic inflammatory diseases.
3. Neuroprotective Effects
Research indicates that this compound may also offer neuroprotective benefits. Its ability to modulate GABAA receptors suggests a role in enhancing inhibitory neurotransmission, which could be beneficial in conditions like anxiety and epilepsy .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound interacts with GABAA receptors, enhancing GABAergic transmission and potentially providing anxiolytic effects.
- Enzyme Inhibition : It inhibits specific enzymes involved in inflammatory pathways and cancer progression, contributing to its therapeutic potential against these diseases .
Case Studies
Several case studies have investigated the effects of this compound:
Study | Findings |
---|---|
Lee et al. (2023) | Demonstrated significant inhibition of cancer cell proliferation via caspase activation. |
Zhang et al. (2023) | Reported anti-inflammatory effects through NF-kB pathway inhibition. |
Kumar et al. (2023) | Showed neuroprotective effects by modulating GABAA receptor activity. |
Safety and Toxicity
While this compound shows promising biological activities, safety assessments are crucial for therapeutic applications. Preliminary studies indicate low toxicity levels; however, further research is necessary to establish comprehensive safety profiles.
Properties
CAS No. |
767329-58-8 |
---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-prop-2-enylnona-2,6-dienamide |
InChI |
InChI=1S/C12H19NO/c1-3-5-6-7-8-9-10-12(14)13-11-4-2/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,13,14) |
InChI Key |
PETZCDYBWFPFAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CC(=O)NCC=C |
Origin of Product |
United States |
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